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Compound of Interest

Compound Name: Agl 2043

Cat. No.: B1665071 Get Quote

Aclaración importante: No se encontró en la literatura científica ningún compuesto o fármaco

específico denominado "AGL 2043". Los resultados de la investigación se refieren

sistemáticamente a "AGL" como la enzima de desramificación del glucógeno (amilo-α-1,6-

glucosidasa, 4-α-glucanotransferasa). La siguiente información se basa en el estudio del papel

de la enzima AGL en las vías de señalización, que probablemente sea el tema de interés.

Notas de aplicación
Introducción

La enzima de desramificación del glucógeno (AGL) es una enzima citosólica implicada

principalmente en la descomposición del glucógeno.[1][2] Investigaciones recientes han

revelado una función no canónica de la AGL como supresora de tumores en varios tipos de

cáncer, incluidos el cáncer de vejiga y el cáncer de pulmón de células no pequeñas (CPCNP).

[1][3][4][5] La pérdida de la expresión de AGL en las células cancerosas conduce a un

crecimiento tumoral agresivo, lo que sugiere su implicación en la modulación de las vías de

señalización celular.[4] Estas notas de aplicación proporcionan una visión general del papel de

la AGL en la señalización celular y ofrecen protocolos para estudiar las consecuencias de la

pérdida de AGL.

Vía de señalización principal afectada por la pérdida de AGL

La pérdida de la función de AGL en las células cancerosas se ha relacionado con un aumento

de la síntesis de ácido hialurónico (AH), impulsado por la enzima hialuronano sintasa 2
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(HAS2).[1][4] El AH secretado activa entonces la señalización a través del receptor de

motilidad mediada por hialuronano (RHAMM), promoviendo el crecimiento celular

independiente del anclaje, un sello distintivo de la malignidad.[1][5] Por lo tanto, el eje AGL-

HAS2-AH-RHAMM representa una vía de señalización crítica que se desregula en los

cánceres con baja expresión de AGL.

Diagrama de la vía de señalización de la pérdida de AGL
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Leyenda: Vía de señalización iniciada por la pérdida de la enzima AGL.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29682180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5908281/
https://pubmed.ncbi.nlm.nih.gov/29682180/
https://www.oncotarget.com/article/24676/
https://www.benchchem.com/product/b1665071?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Datos cuantitativos
Los estudios sobre la pérdida de AGL en líneas celulares de CPCNP han proporcionado datos

sobre el crecimiento celular.

Línea celular Condición
Cambio en el crecimiento
independiente del anclaje

H358 shAGL Aumento

H2122 shAGL Aumento

A549 shAGL Aumento

Tabla 1: Efecto de la anulación de AGL (shAGL) en el crecimiento independiente del anclaje en

líneas celulares de CPCNP en comparación con los controles.[4]

Protocolos experimentales
1. Protocolo para la anulación de AGL mediante shRNA y la validación por Western Blot

Objetivo: Reducir la expresión de AGL en líneas celulares de cáncer para estudiar los efectos

posteriores en la señalización celular.

Materiales:

Líneas celulares de cáncer de interés (p. ej., A549, H358)

Construcción de shRNA dirigida a AGL (p. ej., TRCN0000035082) y un control no dirigido

(shCTL)

Reactivo de transfección

Medio de cultivo celular y suplementos

Tampón de lisis (p. ej., RIPA) con inhibidores de proteasa

Ensayo de proteínas BCA
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Sistema de electroforesis en gel de poliacrilamida-SDS (SDS-PAGE)

Membranas de PVDF

Solución de bloqueo (p. ej., leche desnatada al 5% en TBST)

Anticuerpo primario: anti-AGL, anti-β-actina (control de carga)

Anticuerpo secundario conjugado con HRP

Sustrato de quimioluminiscencia mejorada (ECL)

Sistema de obtención de imágenes

Procedimiento:

Transfección de shRNA:

1. Sembrar las células en placas de 6 pocillos y cultivarlas hasta alcanzar una confluencia

del 70-80%.

2. Transfectar las células con plásmidos de shRNA de AGL o de shCTL utilizando un

reactivo de transfección según las instrucciones del fabricante.

3. Incubar las células durante 48-72 horas.

Preparación de lisados celulares:

1. Lavar las células con PBS frío y lisarlas con tampón de lisis frío en hielo durante 30

minutos.

2. Raspar las células y transferir los lisados a tubos de microcentrífuga.

3. Centrifugar a 14.000 rpm durante 15 minutos a 4°C para granular los restos celulares.

4. Recoger el sobrenadante que contiene las proteínas.

Cuantificación de proteínas:
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1. Determinar la concentración de proteínas de cada lisado mediante el ensayo de proteínas

BCA.

Western Blot:

1. Cargar cantidades iguales de proteína (p. ej., 20-30 µg) en un gel de SDS-PAGE y

realizar la electroforesis.

2. Transferir las proteínas a una membrana de PVDF.

3. Bloquear la membrana en una solución de bloqueo durante 1 hora a temperatura

ambiente.

4. Incubar la membrana con el anticuerpo anti-AGL primario durante la noche a 4°C.

5. Lavar la membrana tres veces con TBST.

6. Incubar la membrana con el anticuerpo secundario conjugado con HRP durante 1 hora a

temperatura ambiente.

7. Lavar la membrana tres veces con TBST.

8. Añadir el sustrato ECL y visualizar las bandas de proteína utilizando un sistema de

obtención de imágenes.

9. Repetir el procedimiento en la misma membrana para la β-actina como control de carga.

Diagrama del flujo de trabajo experimental
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Leyenda: Flujo de trabajo para la validación de la anulación de AGL mediante Western Blot.
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2. Protocolo para el ensayo de crecimiento independiente del anclaje (ensayo de agar blando)

Objetivo: Evaluar el efecto de la pérdida de AGL en el potencial de crecimiento independiente

del anclaje de las células cancerosas.

Materiales:

Células transfectadas con shAGL y shCTL

Agar

Medio de cultivo celular 2X

Placas de 6 pocillos

Violeta de cristal

Procedimiento:

Preparación de la capa base de agar:

1. Preparar una solución de agar al 1% en agua y esterilizarla en autoclave.

2. Mezclar el agar al 1% con el medio 2X en una proporción de 1:1 para obtener una capa

base de agar al 0,5%.

3. Añadir 2 ml de la mezcla de agar base a cada pocillo de una placa de 6 pocillos y dejar

que se solidifique.

Preparación de la capa superior de agar celular:

1. Recolectar las células transfectadas con shAGL y shCTL y contarlas.

2. Resuspender las células en el medio para obtener una concentración de 1x10^4

células/ml.

3. Preparar una solución de agar al 0,7% y mezclarla con el medio 2X en una proporción de

1:1.
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4. Mezclar la suspensión celular con la mezcla de agar al 0,35% en una proporción de 1:1.

Siembra de células:

1. Superponer 1 ml de la mezcla de agar celular superior sobre la capa de agar base

solidificada.

Incubación y tinción:

1. Incubar las placas en una incubadora de cultivo celular humidificada a 37°C con un 5% de

CO2 durante 2-3 semanas.

2. Añadir 200 µl de medio a cada pocillo cada 3-4 días para evitar que se seque.

3. Después de la incubación, teñir las colonias con violeta de cristal al 0,005% durante 1

hora.

4. Contar el número de colonias utilizando un microscopio.

Análisis de datos: Comparar el número de colonias formadas por las células shAGL con el de

las células shCTL. Un aumento en el número de colonias indica un mayor crecimiento

independiente del anclaje.

Conclusión

El estudio de la enzima AGL proporciona información valiosa sobre nuevas vías de

señalización en el cáncer. La pérdida de la función de AGL promueve un fenotipo maligno a

través de la vía de señalización HAS2-AH-RHAMM. Los protocolos aquí descritos ofrecen un

marco para investigar esta vía y sus implicaciones en la progresión del cáncer. Se recomienda

a los investigadores que optimicen estos protocolos para sus sistemas celulares y reactivos

específicos.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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